PEG2 Linker Length Retains Target Binding Affinity but Modulates Degradation Potency in a PROTAC Model
In a head-to-head comparison of PROTAC linkers for an ERα-targeting degrader, a PEG2 linker (LCL-ER(dec)-P2) demonstrated comparable target binding affinity to a PEG4 linker (LCL-ER(dec)-P4). Both compounds exhibited an IC50 of 30–50 nM for ERα binding [1]. However, the degradation activity of the PROTAC was highly dependent on linker length, with a PEG3 variant showing the highest activity. This indicates that while the PEG2 spacer maintains strong binary binding, the precise length is a critical determinant of downstream functional potency, which cannot be predicted by affinity alone [1].
| Evidence Dimension | Target Binding Affinity (ERα) vs. Degradation Activity |
|---|---|
| Target Compound Data | IC50 = 30–50 nM (binding) |
| Comparator Or Baseline | PEG4 linker (LCL-ER(dec)-P4): IC50 = 30–50 nM (binding); PEG3 linker (LCL-ER(dec)): Highest degradation activity |
| Quantified Difference | No significant difference in binding affinity; significant difference in degradation activity (qualitative, with PEG3 > PEG2/PEG4) |
| Conditions | In vitro ERα binding assay and cellular degradation assay in a decoy nucleic acid-type PROTAC system. |
Why This Matters
This demonstrates that PEG2 linkers are not functionally interchangeable with longer PEG variants, even when binding affinity is conserved, making linker selection a critical parameter in PROTAC optimization.
- [1] The Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS, Vol. 33, No. 2, p. 24/52. [Linker length optimization in decoy nucleic acid-type PROTACs]. View Source
